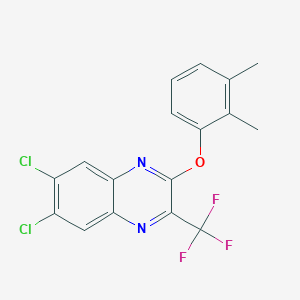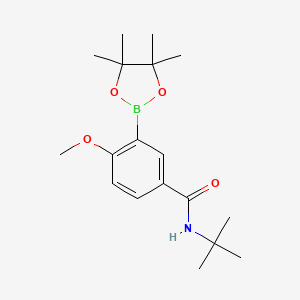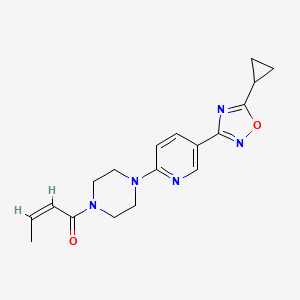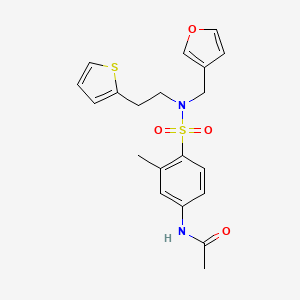![molecular formula C16H21BrN2O2S B2837515 [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415487-81-7](/img/structure/B2837515.png)
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as BMTM, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. BMTM is a thioether derivative of morpholine and has a unique structure that makes it a useful tool for studying biochemical and physiological effects.
作用机制
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone works by selectively binding to certain proteins and enzymes, which can affect their function. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to bind to amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in lab experiments is its ability to selectively bind to certain proteins and enzymes, which can allow for more targeted research. However, the complex synthesis process and limited availability of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be a limitation for some experiments.
未来方向
There are several future directions for the study of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. One potential direction is the development of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the use of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone as a tool for studying the function of specific proteins and enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone and its potential applications in various fields.
合成方法
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl chloride with morpholine to form 4-(4-bromobenzyl)morpholine. This intermediate is then treated with thiomorpholine to produce [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. The synthesis of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is a complex process that requires careful attention to detail and specialized equipment.
科学研究应用
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been used in various scientific research applications due to its ability to selectively bind to certain proteins and enzymes. It has been studied for its potential use as a tool for drug discovery, as well as for its ability to inhibit the growth of cancer cells. [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[4-[(4-bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2S/c17-14-3-1-13(2-4-14)11-18-5-8-21-15(12-18)16(20)19-6-9-22-10-7-19/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWWPPJWUDHQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)Br)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2837432.png)


![1-[4-(3-Ethylsulfanylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2837437.png)
![2-[(2-furylmethyl)amino]-N-isopropylacetamide](/img/structure/B2837438.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)
![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2837444.png)


![3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2837450.png)

![N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2837454.png)